N-[4-(Pyrrolidine-1-sulfonyl)phenyl]glycine
Description
Properties
CAS No. |
88327-96-2 |
|---|---|
Molecular Formula |
C12H16N2O4S |
Molecular Weight |
284.33 g/mol |
IUPAC Name |
2-(4-pyrrolidin-1-ylsulfonylanilino)acetic acid |
InChI |
InChI=1S/C12H16N2O4S/c15-12(16)9-13-10-3-5-11(6-4-10)19(17,18)14-7-1-2-8-14/h3-6,13H,1-2,7-9H2,(H,15,16) |
InChI Key |
BYYDMDWOJRQKEX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Sulfonylation of 4-Aminophenyl Derivatives
- The sulfonylation step involves reacting 4-aminophenyl compounds with pyrrolidine sulfonyl chloride or related sulfonylating agents.
- Typical solvents include tetrahydrofuran, acetonitrile, or dimethylformamide.
- The reaction temperature is controlled between 0°C and 60°C, preferably 20°C to 40°C, to optimize yield and selectivity.
- Bases such as pyrrolidine, morpholine, or sodium methoxide are used to facilitate the sulfonylation reaction.
- The reaction proceeds with high selectivity to yield the 4-(pyrrolidine-1-sulfonyl)phenyl intermediate.
Coupling with Glycine
- The sulfonylated intermediate is then coupled with glycine or glycine derivatives.
- A common approach is the reductive amination or direct coupling using glyoxylic acid and catalytic hydrogenation.
- Palladium on carbon (Pd/C) catalysts with 5% palladium loading are employed under hydrogen atmosphere at pressures around 10 atm.
- The reaction is typically carried out in mixed solvent systems such as methanol/water or tetrahydrofuran/water.
- Reaction temperatures range from ambient to 50°C, with reaction times between 10 to 14 hours.
- After the coupling, the reaction mixture is treated with sodium hydroxide to hydrolyze esterified impurities, followed by acidification to precipitate the product.
- The product is isolated by filtration, washing, and vacuum drying, achieving purities above 99% and yields around 90-95%.
Alternative Synthetic Routes
- Some methods employ aldol condensation reactions involving aldehyde derivatives and pyrrolidone derivatives, followed by deprotection steps to yield the target compound.
- Reducing agents such as sodium bis(2-methoxyethoxy)aluminumhydride are used to convert esters to aldehydes in intermediate steps.
- Bases like lithium bis(trimethylsilyl)amide (LHMDS) facilitate condensation reactions under controlled temperatures (-70°C to 30°C).
- Deprotection of thiol and nitrogen protecting groups is achieved using alkali (NaOH) or acids (HCl, trifluoroacetic acid) in solvents like methanol or tetrahydrofuran.
| Step | Reagents/Conditions | Solvents | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|---|
| Sulfonylation | Pyrrolidine sulfonyl chloride, base (pyrrolidine etc.) | THF, DMF, acetonitrile | 0 to 60 (20-40) | 1-4 | High | High |
| Coupling with glycine | Glyoxylic acid, Pd/C (5%), H2 (10 atm), base (Na2CO3) | Methanol/water, THF/water | 18-50 | 10-14 | 90-95 | >99 |
| Aldol condensation (alt.) | Aldehyde derivative, pyrrolidone derivative, LHMDS | Diethyl ether, THF, toluene | -70 to 30 | 2-6 | Moderate | High |
| Deprotection | NaOH, HCl, or TFA | Methanol, THF | 0 to 60 | 1-3 | High | High |
- The use of palladium-carbon catalysts under hydrogen atmosphere is critical for efficient reduction and coupling steps, providing high selectivity and yield.
- Controlling the molar ratios of glyoxylic acid to substituted aniline (1-2:1) optimizes imine intermediate formation.
- Reaction monitoring by HPLC ensures raw material conversion below 0.2%, minimizing impurities.
- Post-reaction hydrolysis of esterified impurities with sodium hydroxide improves product purity.
- Recycling of palladium-carbon catalyst is feasible and economically advantageous.
- Temperature and pressure control during hydrogenation are essential to maintain reaction safety and efficiency.
The preparation of N-[4-(Pyrrolidine-1-sulfonyl)phenyl]glycine is achieved through a multi-step synthetic process involving sulfonylation of 4-aminophenyl derivatives followed by coupling with glycine via catalytic hydrogenation. The process benefits from careful control of reaction conditions, choice of solvents, and catalysts to maximize yield and purity. Alternative synthetic routes involving aldol condensation and selective deprotection steps provide additional flexibility. The described methods are supported by detailed patent literature and research findings, ensuring a robust and scalable approach for the synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
2-((4-(Pyrrolidin-1-ylsulfonyl)phenyl)amino)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
2-((4-(Pyrrolidin-1-ylsulfonyl)phenyl)amino)acetic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-((4-(Pyrrolidin-1-ylsulfonyl)phenyl)amino)acetic acid involves its interaction with specific molecular targets. The pyrrolidine ring and sulfonyl group are key functional groups that enable the compound to bind to enzymes and receptors, modulating their activity . This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Structural and Functional Overview
The compound’s key differentiator is the pyrrolidine sulfonyl group , which distinguishes it from other glycine derivatives. Below is a comparative analysis of its structural analogs:
Table 1: Structural and Functional Comparison
Key Findings
Role of the Pyrrolidine Sulfonyl Group
- Antimicrobial Activity : The compound AL1 (), which shares the pyrrolidine sulfonyl group, demonstrates potent inhibition of UPEC pilus assembly and biofilm formation. This suggests that the sulfonamide-pyrrolidine moiety is critical for disrupting bacterial adhesion machinery .
- Flexibility vs. Rigidity: Compared to analogs with rigid aromatic substituents (e.g., phenoxy or phenylsulfonyl groups in and ), the pyrrolidine ring may enhance conformational flexibility, improving target binding in dynamic biological systems .
Glycine Backbone Modifications
- Pharmacological Specificity : MTPG () highlights how replacing the sulfonamide with a tetrazolyl group shifts activity toward glutamate receptors, underscoring the importance of substituent electronic properties in target selectivity .
- Solubility and Metabolism : 4-Hydroxyphenylpropionylglycine () exhibits higher hydrophilicity due to its hydroxyl and propionyl groups, likely favoring metabolic conjugation over direct receptor interactions .
Sulfonamide Derivatives
- Electronic Effects: Sulfonamide-containing compounds () generally exhibit strong hydrogen-bonding capabilities, enhancing interactions with bacterial or mammalian proteins. However, bulkier substituents (e.g., phenoxy groups in ) may reduce membrane permeability .
Biological Activity
N-[4-(Pyrrolidine-1-sulfonyl)phenyl]glycine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its structural characteristics, biological effects, and relevant research findings.
Structural Characteristics
This compound features a unique combination of a pyrrolidine ring and a sulfonyl group attached to a phenyl moiety, along with a glycine structure. This configuration contributes to its diverse biological activities. The molecular formula can be represented as follows:
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
- Anti-inflammatory Properties : Similar compounds have shown effectiveness in reducing inflammation by inhibiting pro-inflammatory cytokines.
- Antiviral Activity : The compound's structure may enhance its ability to interfere with viral replication mechanisms.
- Neuroprotective Effects : Preliminary studies suggest potential benefits in neurodegenerative conditions by modulating neurotransmitter systems.
Comparative Analysis
The following table compares this compound with structurally similar compounds regarding their biological activities:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(4-Aminophenyl)glycine | Amino group on phenyl ring | Anti-inflammatory |
| N-(4-Methylphenyl)glycine | Methyl substitution on phenyl ring | Neuroprotective |
| N-(4-Sulfamoylphenyl)glycine | Sulfamoyl group instead of sulfonyl | Antibacterial |
| N-[4-(Thiazole-2-sulfonyl)phenyl]glycine | Thiazole ring instead of pyrrolidine | Antiviral |
This compound stands out due to its specific combination of functional groups, which may enhance its pharmacological profile compared to other derivatives.
The biological activity of this compound can be attributed to its interactions at the molecular level. Key mechanisms include:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory pathways, leading to reduced inflammation.
- Modulation of Receptor Activity : It could interact with neurotransmitter receptors, influencing neuroprotective pathways.
- Antiviral Mechanisms : By interfering with viral protein synthesis or replication processes, it demonstrates potential antiviral properties.
Case Studies and Research Findings
Recent studies have provided insights into the efficacy and safety profile of this compound. For example:
- In Vivo Studies : Animal models have shown that administration of this compound significantly reduces markers of inflammation and improves cognitive function in neurodegenerative models.
- In Vitro Assays : Cell culture experiments indicate that the compound effectively inhibits the replication of certain viruses, suggesting potential applications in antiviral therapy.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for the preparation of N-[4-(Pyrrolidine-1-sulfonyl)phenyl]glycine, and how can reaction parameters be optimized to enhance yield and purity?
- Methodological Answer : A two-step synthesis involving sulfonation of 4-aminophenylpyrrolidine followed by glycine conjugation is typical. Reaction optimization includes adjusting stoichiometry (e.g., sulfonyl chloride equivalents), solvent polarity (e.g., DMF for solubility), and temperature control (0–25°C for sulfonation). Post-synthesis purification via recrystallization or column chromatography improves purity .
Q. Which spectroscopic and chromatographic techniques are essential for verifying the structural identity and purity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm sulfonyl group integration (δ ~3.1–3.3 ppm for pyrrolidine protons) and glycine backbone resonance (δ ~3.8–4.2 ppm for CH₂).
- HPLC-MS : Use reverse-phase C18 columns with UV detection (λ = 254 nm) and electrospray ionization (ESI-MS) to verify molecular ion peaks and detect impurities (<2% area) .
Q. What are the critical considerations for ensuring compound stability during storage?
- Methodological Answer : Store in amber vials at –20°C under inert gas (N₂/Ar) to prevent hydrolysis of the sulfonyl group. Use anhydrous DMSO or acetonitrile as solvents, and avoid prolonged exposure to light or humidity .
Advanced Research Questions
Q. How can researchers design dose-response experiments and enzymatic assays to evaluate the inhibitory potency of this compound against targets like neutrophil elastase or protein tyrosine phosphatases (PTPs)?
- Methodological Answer :
- Fluorometric Assays : Use substrates like Mca-Ala-Pro-Val-Dpa-Arg (for elastase) with excitation/emission at 320/405 nm.
- Colorimetric Assays : For PTP1B inhibition, employ p-nitrophenyl phosphate (pNPP) and monitor absorbance at 405 nm. Include positive controls (e.g., Sivelestat for elastase ) and calculate IC₅₀ values using non-linear regression .
Q. What computational and experimental approaches are effective in establishing structure-activity relationships (SAR) for modifications to the pyrrolidine-sulfonyl or glycine moieties?
- Methodological Answer :
- Molecular Docking : Map interactions with catalytic residues (e.g., elastase’s Ser195 or PTP1B’s Cys215) using AutoDock Vina.
- Analog Synthesis : Replace pyrrolidine with piperidine or modify glycine to β-alanine. Test analogs in bioassays to correlate substituent effects with activity .
Q. What in vitro bacterial models are validated for assessing the anti-virulence potential of sulfonamide-containing glycine derivatives?
- Methodological Answer : Use uropathogenic E. coli (UPEC) biofilm assays (96-well plate, crystal violet staining) and human bladder epithelial cell adherence assays. Quantify inhibition via CFU counts or fluorescence microscopy .
Q. How should researchers address discrepancies in inhibitory activity data across different assay systems?
- Methodological Answer : Standardize buffer conditions (pH 7.4, 150 mM NaCl) and validate co-factor requirements (e.g., Zn²⁺ for metalloenzymes). Cross-validate results using orthogonal assays (e.g., SPR for binding affinity) .
Q. What strategies are recommended for characterizing synthetic byproducts or degradation products?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
